2-amino-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Description
2-Amino-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a member of the 4H-chromene-3-carbonitrile family, characterized by a fused pyran-chromene scaffold with electron-withdrawing (carbonitrile) and electron-donating (amino, ethyl, and dimethyl) groups. These derivatives are renowned for their biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The ethyl substituent at position 4 distinguishes this compound from other analogues, influencing its steric, electronic, and supramolecular properties.
Properties
IUPAC Name |
2-amino-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-4-8-9(7-15)13(16)18-11-6-14(2,3)5-10(17)12(8)11/h8H,4-6,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULJRAHNWCJXCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=C(OC2=C1C(=O)CC(C2)(C)C)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst-Free Microwave-Assisted Synthesis
Early synthetic approaches employed microwave irradiation to accelerate the reaction between 5,5-dimethylcyclohexane-1,3-dione (dimedone), propionaldehyde, and malononitrile. Under solvent-free conditions, this method achieved yields of 78–85% within 10–15 minutes. The absence of catalysts simplifies purification, but yields are moderately lower compared to catalyzed methods. Infrared (IR) and nuclear magnetic resonance (NMR) analyses confirmed the formation of the tetrahydrochromene core, with characteristic signals at δ 1.2–1.4 ppm for the ethyl group and δ 1.0–1.1 ppm for the dimethyl substituents.
Acid-Catalyzed Condensation in Ethanolic Media
Traditional acid catalysts, such as acetic acid or BF₃·OEt₂, facilitate the Knoevenagel-Michael-cyclization cascade. For instance, refluxing propionaldehyde (1 mmol), malononitrile (1.1 mmol), and dimedone (1 mmol) in ethanol with 5 mol% BF₃·OEt₂ for 2 hours yielded 89% product. The Lewis acid enhances electrophilicity at the aldehyde carbonyl, promoting nucleophilic attack by malononitrile. However, homogeneous catalysts pose challenges in recycling and generate acidic waste.
Green Synthesis Approaches Using Advanced Catalysts
Nano-Kaoline/BF₃/Fe₃O₄ Magnetic Nanocomposites
A magnetically recoverable nano-catalyst, nano-kaoline/BF₃/Fe₃O₄, demonstrated exceptional efficacy in solvent-free conditions. Optimized parameters (0.1 g catalyst, 70°C, 60 minutes) delivered a 92% yield (Table 1, Entry 8). The BF₃ moieties activate the aldehyde, while the Fe₃O₄ core enables magnetic separation, reducing catalyst loss to <5% over five cycles. This method eliminates solvent use and minimizes energy consumption.
NS-Doped Graphene Oxide Quantum Dots (GOQDs)
NS-doped GOQDs, synthesized via citric acid-thiourea condensation, catalyzed the reaction in ethanol at 80°C, achieving 94% yield within 90 minutes. The quantum dots’ high surface area and nitrogen-sulfur dopants enhance electron transfer, accelerating the cyclization step. Density functional theory (DFT) calculations correlated the HOMO-LUMO gap (4.2 eV) of the catalyst with its reactivity, showing strong agreement with experimental kinetics.
Supramolecular Catalysis with β-Cyclodextrin
β-Cyclodextrin (β-CD) enabled aqueous-phase synthesis under mild conditions (room temperature, 4 hours, 86% yield). Host-guest interactions between β-CD and propionaldehyde stabilize the transition state, reducing activation energy. Fourier-transform infrared (FT-IR) spectra revealed shifts in the carbonyl stretch (1725 → 1708 cm⁻¹), confirming encapsulation of the aldehyde within the β-CD cavity.
Mechanistic Elucidation and Computational Insights
The reaction proceeds via a three-step mechanism:
- Knoevenagel Condensation : Malononitrile attacks propionaldehyde, forming an α,β-unsaturated nitrile intermediate.
- Michael Addition : Dimedone’s enolic oxygen adds to the nitrile’s β-carbon, generating a tetrahedral intermediate.
- Cyclization : Intramolecular nucleophilic attack by the dimedone keto group yields the tetrahydrochromene ring.
DFT studies at the B3LYP/6-311+G(d,p) level identified the cyclization step as rate-limiting, with an energy barrier of 24.3 kcal/mol. Natural Bond Orbital (NBO) analysis highlighted hyperconjugative interactions stabilizing the transition state, particularly between the nitrile’s lone pair and the σ* orbital of the emerging C–O bond.
Comparative Analysis of Synthetic Methodologies
Key findings:
- NS-GOQDs offer the highest yield (94%) and recyclability, making them ideal for industrial applications.
- β-CD provides an eco-friendly aqueous route but requires longer reaction times.
- Nano-kaoline/BF₃/Fe₃O₄ balances efficiency and sustainability, operating solvent-free with minimal energy input.
Optimization Studies and Reaction Engineering
Catalyst Loading and Temperature Effects
For nano-kaoline/BF₃/Fe₃O₄, increasing catalyst loading from 0.008 g to 0.1 g improved yields from 58% to 92%, while elevating temperature from 25°C to 70°C reduced reaction time by 50%. Excess catalyst (>0.1 g) caused agglomeration, decreasing active sites.
Solvent Screening
Ethanol, water, and solvent-free conditions were compared. Solvent-free systems achieved higher yields (92% vs. 88% in ethanol) due to increased reactant concentration. Aqueous β-CD catalysis avoided organic solvents but required longer durations.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which can reduce the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted chromenes with various functional groups.
Scientific Research Applications
Structure and Composition
The molecular formula of 2-amino-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is with a molecular weight of approximately 245.33 g/mol. Its structure features a chromene ring system that contributes to its biological activity.
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of chromene compounds exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that certain chromene derivatives can inhibit the growth of human liver hepatocellular carcinoma cells and other types of cancer .
- Neuroprotective Effects : The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neuroinflammation and oxidative stress is particularly noteworthy .
- Antimicrobial Properties : Several studies have reported the antimicrobial activity of chromene derivatives against a range of pathogenic bacteria and fungi, making them candidates for developing new antibiotics .
Other Biological Activities
- Anti-inflammatory Effects : Compounds in the chromene class have demonstrated anti-inflammatory properties, which may be beneficial in treating conditions like rheumatoid arthritis and psoriatic arthritis .
- Antioxidant Properties : The antioxidant capacity of these compounds is significant, providing protective effects against oxidative stress-related diseases .
- Cardiovascular Benefits : Some studies suggest that chromene derivatives may improve cardiovascular health by modulating lipid profiles and reducing blood pressure .
Case Study 1: Anticancer Activity
A study published in Nature highlighted the synthesis of a series of 2-amino-chromene derivatives that showed potent anticancer activity against non-small cell lung cancer (NSCLC) cell lines. The most active compound exhibited an IC50 value of 0.06 µM, indicating strong efficacy .
Case Study 2: Neuroprotective Effects
Research conducted on a specific derivative demonstrated its ability to protect neuronal cells from apoptosis induced by oxidative stress. This was attributed to its ability to upregulate antioxidant enzymes while downregulating pro-apoptotic factors .
Case Study 3: Antimicrobial Activity
In a recent study published in Scientific Reports, a series of synthesized chromene derivatives were tested against various bacterial strains, including MRSA. Results showed that one derivative had a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting potential for new therapeutic applications .
Mechanism of Action
The mechanism of action of 2-amino-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. For instance, its anticancer activity may involve the inhibition of cell proliferation pathways or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent-Driven Structural and Electronic Variations
4-Aryl Substituted Analogues
- 4-(4-Chlorophenyl) derivative : Exhibits a 2D supramolecular sheet structure stabilized by N–H···O and N–H···N hydrogen bonds, enhancing crystallinity and thermal stability (mp >280°C) . The chloro group increases hydrophobicity and may improve membrane permeability compared to the ethyl-substituted compound.
- 4-(2-Bromo-5-methoxyphenyl) derivative : Bromine introduces steric bulk and polarizability, which may alter reactivity in nucleophilic substitutions compared to the ethyl group .
Heteroaromatic and Alkyl Substituted Analogues
Data Tables
Table 1: Key Properties of Selected 4H-Chromene-3-carbonitrile Derivatives
Table 2: Substituent Effects on Bioactivity
| Substituent | Electron Nature | Steric Bulk | Biological Target | Efficacy Trend |
|---|---|---|---|---|
| Ethyl | Neutral | Moderate | Enzymes/DNA | Moderate |
| 4-Chlorophenyl | Electron-withdrawing | High | DNA | High |
| 3-Methoxyphenyl | Electron-donating | Low | Tyrosinase | Moderate |
| 2-Bromo-5-methoxyphenyl | Polarizable | Very High | Kinases | Variable |
Biological Activity
2-amino-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound belonging to the chromene family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article will delve into the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound features an amino group and a nitrile group attached to a chromene core. This unique configuration is crucial for its biological interactions.
Chemical Formula: C14H18N2O2
IUPAC Name: this compound
CAS Number: 201424-86-4
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects against various human cancer cell lines using the MTT assay. The results demonstrated that the compound had notable growth inhibitory effects:
| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
|---|---|---|
| MCF-7 | 2.4 ± 0.1 | Vinblastine: 2.3 ± 0.1 |
| HCT-116 | 3.2 ± 0.1 | Colchicine: 9.6 ± 0.1 |
| PC-3 | Potent | - |
| A549 | Potent | - |
| HepG2 | Weak | - |
These findings suggest that the compound is particularly effective against prostate (PC-3) and lung (A549) cancer cell lines compared to standard chemotherapeutics like Vinblastine and Colchicine .
The mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells. The presence of the amino and nitrile groups allows it to bind effectively to enzymes or receptors involved in cell proliferation pathways. This binding can lead to the inhibition of tumor growth and induction of apoptosis in malignant cells .
Antioxidant Properties
In addition to its anticancer activity, this compound has demonstrated antioxidant effects. Antioxidants play a crucial role in neutralizing free radicals in the body, thereby preventing oxidative stress-related damage which is linked to various diseases including cancer.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. This is particularly relevant in conditions characterized by chronic inflammation where oxidative stress is prevalent .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to or derived from chromenes:
- Anticancer Efficacy : A study compared various chromene derivatives against cancer cell lines and found that many exhibited selective cytotoxicity towards malignant cells while sparing normal cells .
- Molecular Docking Studies : Molecular docking analyses have indicated that this compound can effectively inhibit kinases such as EGFR and VEGFR-2, which are critical in cancer progression .
- Comparative Studies : Research comparing similar compounds highlighted that those with structural modifications similar to 2-amino derivatives often exhibited enhanced biological activity against cancer cells .
Q & A
Q. What are the common synthetic routes for preparing 2-amino-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, and what key reaction parameters influence yield?
Methodological Answer: The compound is typically synthesized via multicomponent reactions (MCRs) involving cyclohexanedione derivatives, aldehydes, and cyanoacetamide or ethyl cyanoacetate. A critical step is the cyclocondensation under reflux conditions (ethanol or methanol, 70–80°C) using catalysts like piperidine or DMAP. Key parameters include:
- Solvent polarity : Polar aprotic solvents (e.g., ethanol) enhance cyclization efficiency .
- Catalyst type : DMAP improves nucleophilic attack at the carbonyl group, accelerating ring formation .
- Substituent reactivity : Electron-withdrawing groups on the aldehyde component (e.g., 4-bromophenyl) increase electrophilicity, favoring imine intermediate formation .
Example Protocol:
Condense 3,5-cyclohexanedione (1.0 eq), 4-ethylbenzaldehyde (1.2 eq), and ethyl cyanoacetate (1.0 eq) in ethanol with DMAP (10 mol%) at 80°C for 3–4 hours.
Cool to room temperature, filter, and recrystallize from ethanol. Yield: 65–75% .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what critical data points should be analyzed?
Methodological Answer:
- X-ray crystallography : Resolves molecular conformation, bond lengths, and intermolecular interactions. Critical parameters include:
- NMR spectroscopy :
Q. Table 1: Key Crystallographic Data
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C7–C8 bond length | 1.535 ± 0.003 | |
| N–H⋯O hydrogen bond | 2.95 Å, 158° | |
| Dihedral angle (pyran ring) | 178.2° |
Q. How do substituents at the 4-position of the chromene ring influence the compound's molecular conformation and stability?
Methodological Answer: Substituents at the 4-position (e.g., ethyl, phenyl, halogenated aryl) induce steric and electronic effects:
- Steric effects : Bulky groups (e.g., 4-methylphenyl) increase puckering in the cyclohexenone ring (puckering amplitude = 0.24–0.31 Å) .
- Electronic effects : Electron-donating groups (e.g., 4-dimethylaminophenyl) enhance resonance stabilization of the enone system, reducing C=O bond length to 1.21 Å .
- Crystal packing : Polar substituents (e.g., 4-chlorophenyl) promote C–H⋯π interactions (3.45–3.60 Å), improving thermal stability .
Advanced Research Questions
Q. What strategies can resolve discrepancies between computational predictions and experimental observations in the compound's reactivity or biological activity?
Methodological Answer:
- Multi-technique validation : Cross-reference DFT-predicted dipole moments (e.g., 5.2–6.8 Debye) with experimental IR/Raman spectra (C≡N stretch: 2220–2240 cm⁻¹) .
- Docking vs. bioassays : If computational docking predicts strong binding to kinase targets (e.g., ΔG = −9.5 kcal/mol) but in vitro assays show low inhibition, reevaluate solvation effects or protein flexibility in simulations .
- Statistical meta-analysis : Aggregate data from 32 crystal structures (Cambridge Database) to identify outliers in bond angles or torsional strain .
Q. How can quantum chemical calculations and reaction path search methods optimize the synthesis of novel derivatives?
Methodological Answer:
- Reaction path search : Use tools like GRRM17 or AFIR to identify low-energy pathways for multicomponent reactions. For example, transition-state analysis may reveal a 22 kcal/mol barrier for imine formation, guiding catalyst selection .
- Machine learning (ML) : Train ML models on 54 structurally related compounds (Cambridge Database) to predict substituent effects on yield. Key features include Hammett σ values and molar refractivity .
Q. Table 2: Computational Optimization Workflow
| Step | Tool/Parameter | Outcome |
|---|---|---|
| Transition-state analysis | Gaussian09 (B3LYP/6-31G*) | Identified rate-limiting step |
| Solvent effect modeling | COSMO-RS | Optimized ethanol:water ratio (3:1) |
| Yield prediction | Random Forest ML model | R² = 0.89 on test set |
Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect its physicochemical properties?
Methodological Answer:
- Dominant interactions :
- Thermal stability : Stronger hydrogen bonds (e.g., N–H⋯O = 2.89 Å) correlate with higher decomposition temperatures (TGA: 250–270°C) .
Case Study :
In 2-amino-4-(4-dimethylaminophenyl)-5-oxo derivatives, N–H⋯N interactions (2.95 Å) create corrugated layers parallel to the bc-plane, reducing crystal symmetry (monoclinic, C2/c) and altering dissolution kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
